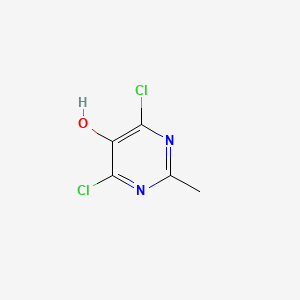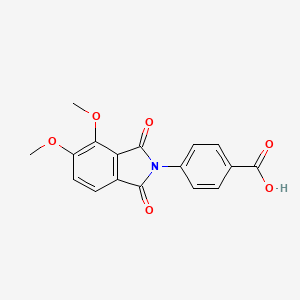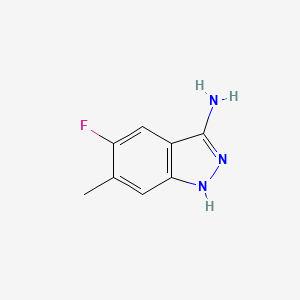
4-Fluoro-3-methyl-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-methyl-5-nitropyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methyl-5-nitropyridine typically involves the nitration of 4-fluoro-3-methylpyridine. This can be achieved using dinitrogen pentoxide (N2O5) in an organic solvent, followed by reaction with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water . Another method involves the use of sodium methoxide and palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve continuous flow synthesis techniques to ensure high yields and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-3-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as fluoride anions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Fluoride anions in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: 4-Fluoro-3-methylpyridine.
Reduction: 4-Fluoro-3-methyl-5-aminopyridine.
Oxidation: 4-Fluoro-3-carboxy-5-nitropyridine.
Applications De Recherche Scientifique
4-Fluoro-3-methyl-5-nitropyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-methyl-5-nitropyridine involves its interaction with various molecular targets. The fluorine atom’s high electronegativity and the nitro group’s electron-withdrawing properties make the compound highly reactive. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and reduction . The compound’s effects are mediated through its interaction with specific enzymes and receptors, altering their activity and leading to the desired chemical or biological outcome.
Comparaison Avec Des Composés Similaires
- 4-Fluoro-3-nitropyridine
- 3-Fluoro-4-methyl-5-nitropyridine
- 4-Fluoro-2-methyl-5-nitropyridine
Comparison: 4-Fluoro-3-methyl-5-nitropyridine is unique due to the specific positioning of the fluorine, methyl, and nitro groups on the pyridine ring. . The presence of the methyl group at the 3-position and the nitro group at the 5-position provides distinct chemical properties that can be exploited in various synthetic and industrial processes.
Propriétés
Formule moléculaire |
C6H5FN2O2 |
|---|---|
Poids moléculaire |
156.11 g/mol |
Nom IUPAC |
4-fluoro-3-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H5FN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3 |
Clé InChI |
TULRLSHMXJHLLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=C1F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
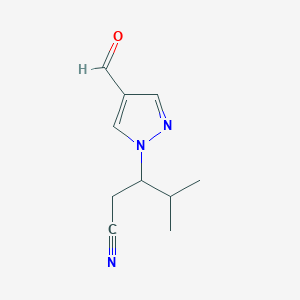
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B15055646.png)
![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)
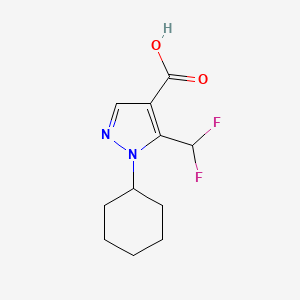
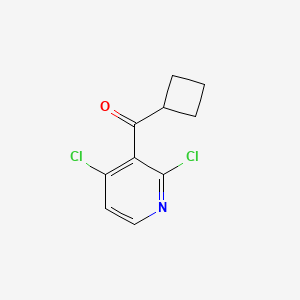
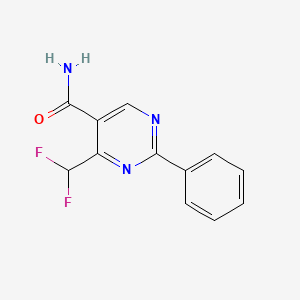
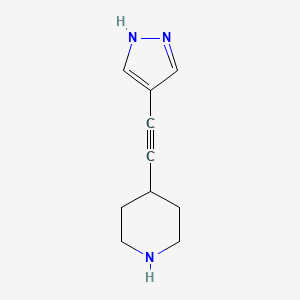
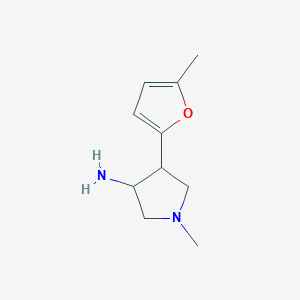
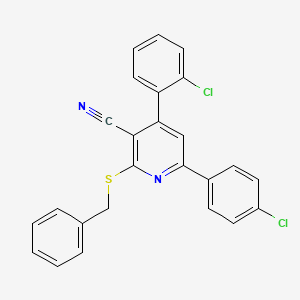
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
